5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)10-4-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSMBSUFCMOUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=C2)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a fibroblast growth factor receptor (FGFR) inhibitor. Research indicates that derivatives of this compound exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3, which are implicated in various cancers. For instance, compound 4h demonstrated an IC50 value of 7 nM against FGFR1, making it a promising lead for cancer therapy targeting FGFR signaling pathways .
Case Study: FGFR Inhibition
In vitro studies showed that compound 4h not only inhibited the proliferation of breast cancer cells (4T1) but also induced apoptosis and reduced cell migration and invasion. These findings suggest the compound's potential as a therapeutic agent in oncology .
2. Antibacterial Properties
The structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives has been explored for antibacterial applications. The unique fused ring system contributes to the biological activity observed in various derivatives, indicating potential uses in treating bacterial infections .
Materials Science Applications
This compound serves as a versatile building block in materials science. Its ability to participate in various chemical reactions allows for the development of novel materials with specific properties.
Example Application: Organic Synthesis
The compound can be utilized in multi-step organic synthesis processes, where it acts as an intermediate for creating more complex molecules. Its reactivity towards nucleophiles and stability under varying conditions make it suitable for laboratory use .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents (FGFR inhibitors), antibacterial agents |
| Materials Science | Building block for organic synthesis |
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The structural analogues of 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid differ in substituent type, position, or ring fusion. Key examples include:
Key Structural Differences :
- Ring Fusion : The target compound has a [2,3-b] fusion, whereas analogues like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ([2,3-c]) exhibit distinct electronic properties due to altered π-conjugation .
- Functional Groups : Chloro and bromo substituents increase molecular weight and acidity compared to methyl, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .
Physicochemical Properties
- Lipophilicity : The methyl group in the target compound enhances hydrophobicity (logP ≈ 1.5) compared to polar chloro/bromo derivatives (logP ≈ 0.8–1.2) .
- Acidity : The carboxylic acid group (pKa ~2.5) is less acidic in methyl derivatives than in electron-withdrawing substituent analogues (e.g., Cl: pKa ~2.0) .
- Stability : Methyl-substituted compounds exhibit greater thermal stability than halogenated variants, which may degrade under harsh conditions .
Biological Activity
5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1638767-97-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrrolo-pyridine structure, which is believed to contribute to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.18 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97%
The compound's structure includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid functional group at the 2-position, which is crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds showed promising activity against various cancer cell lines. The mechanism of action appears to involve the modulation of the p53 pathway, a critical regulator of the cell cycle and apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that this compound can inhibit the growth of colorectal cancer cells. The presence of aromatic substituents and the methyl group at C-5 were found to enhance its efficacy in inducing apoptosis in cancer cells expressing wild-type p53 .
Anti-inflammatory Properties
This compound has also been evaluated for anti-inflammatory activity. It was found to suppress cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation and pain signaling.
Table: COX-2 Inhibition Potency
This data suggests that the compound's anti-inflammatory effects are comparable to established COX inhibitors, making it a candidate for further development in treating inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of this compound. Its ability to modulate neuroinflammation may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into its mechanisms is ongoing, focusing on its interactions with neuroinflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The following factors have been identified as critical in SAR studies:
- Positioning of Functional Groups : The placement of methyl and carboxylic acid groups affects both potency and selectivity.
- Aromatic Substituents : Variations in substituents on the pyridine ring can enhance or diminish biological activity.
- Ring Fusion : The fused pyrrole-pyridine structure is essential for maintaining the compound's bioactivity.
Q & A
Q. What are the standard synthetic routes for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of precursors such as ethyl 2-aminopyrrole-3-carboxylate derivatives. Key steps include:
- Cyclization : Formation of the fused pyrrolo[2,3-b]pyridine core under controlled pH and temperature (e.g., acid- or base-catalyzed conditions) .
- Functionalization : Introduction of the methyl group at position 5 and the carboxylic acid moiety at position 2 via alkylation or hydrolysis .
- Purification : Chromatography or recrystallization to achieve >95% purity, critical for biological assays .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H2SO4, 80°C, 12h | 65 | |
| Methylation | CH3I, K2CO3, DMF, 50°C, 6h | 78 | |
| Hydrolysis | NaOH (aq), reflux, 4h | 92 |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C5, carboxylic acid at C2) .
- X-ray Crystallography : Resolves fused-ring conformation and hydrogen-bonding patterns in solid-state studies .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across cell lines?
Methodological Answer: Contradictions in activity (e.g., varying IC values in cancer cell lines) require:
- Dose-Response Profiling : Validate activity across multiple replicates and cell types (e.g., FGFR1-overexpressing vs. wild-type lines) .
- Target Engagement Assays : Use kinase inhibition assays (e.g., ADP-Glo™) to confirm direct interaction with FGFRs .
- Metabolic Stability Tests : Assess compound stability in cell culture media to rule out degradation artifacts .
Q. Table 2: Example FGFR1 Inhibition Data
| Derivative | IC (nM) in HEK293 | IC (nM) in MCF7 | Reference |
|---|---|---|---|
| Parent compound | 58 ± 3 | 220 ± 15 | |
| 5-Fluoro analog | 12 ± 1 | 45 ± 4 |
Q. What strategies optimize the compound’s selectivity for kinase targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 5-methyl vs. 5-trifluoromethyl) to enhance binding pocket compatibility .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with FGFR1’s ATP-binding domain .
- Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity issues early .
Q. How can synthetic byproducts be minimized during scale-up?
Methodological Answer:
- Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability and reduce metal leaching .
- Flow Chemistry : Continuous flow systems enhance reaction control (e.g., temperature, residence time) and reduce side-product formation .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What computational methods predict metabolic pathways for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
